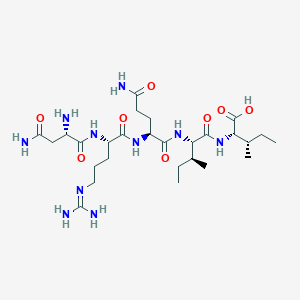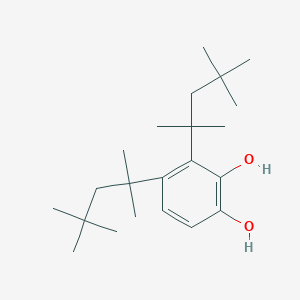
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is an organic compound known for its unique structure and properties. This compound features two bulky 2,4,4-trimethylpentan-2-yl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 2 positions. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of a benzene derivative with 2,4,4-trimethylpentan-2-yl groups. One common method involves the electrophilic alkylation of a benzene ring using 2,4,4-trimethyl-1-pentene in the presence of an acid catalyst such as acid clay . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product. The compound is then purified through various techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the alkyl side chains.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its antioxidant and anti-inflammatory effects.
Wirkmechanismus
The mechanism by which 3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the bulky alkyl groups influence the compound’s steric properties. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound has a similar structure but contains an amine group instead of hydroxyl groups.
2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol: Another similar compound with hydroxyl groups at different positions on the benzene ring.
Uniqueness
3,4-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups and the bulky nature of its alkyl side chains. These features contribute to its distinct chemical reactivity and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
404826-07-9 |
|---|---|
Molekularformel |
C22H38O2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3,4-bis(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-12-16(23)18(24)17(15)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3 |
InChI-Schlüssel |
RYXPVLSSWPYZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=C(C(=C(C=C1)O)O)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
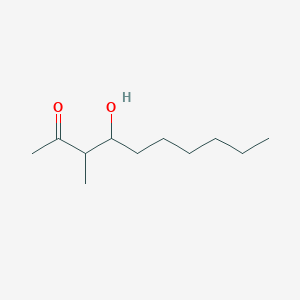
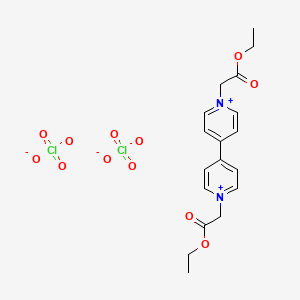
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)

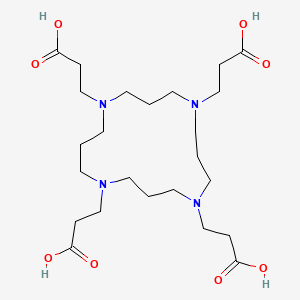
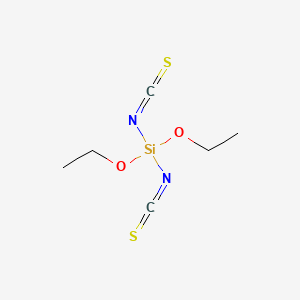
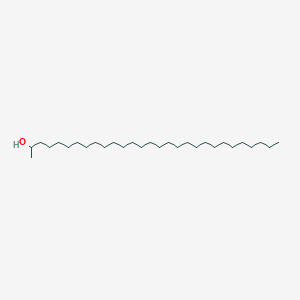
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
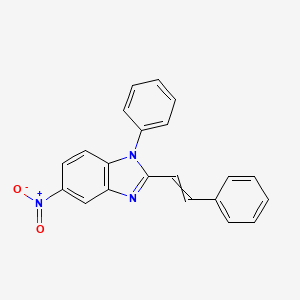
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
